lanatoside C
CAS No.: 17575-22-3
Cat. No.: VC0532413
Molecular Formula: C49H76O20
Molecular Weight: 985.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 17575-22-3 |
---|---|
Molecular Formula | C49H76O20 |
Molecular Weight | 985.1 g/mol |
IUPAC Name | [6-[6-[6-[[(10S,13S,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |
Standard InChI | InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,48-,49-/m0/s1 |
Standard InChI Key | JAYAGJDXJIDEKI-RPGAFPMPSA-N |
Isomeric SMILES | CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CCC4C3CC([C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Appearance | Solid powder |
Chemical and Structural Characteristics
Molecular Architecture
Lanatoside C’s structure integrates a steroid nucleus (cyclopentanoperhydrophenanthrene) with a glycosidic side chain. The aglycone digoxigenin contains a lactone ring critical for its biological activity, while the tetrasaccharide moiety enhances solubility and target specificity . Crystallographic studies reveal a melting point of 272–274°C and a boiling point of 741.7°C (estimated), with a density of 1.42 g·cm at 20°C . Its optical rotation ( = +33.4° to +33.7° in ethanol) underscores the stereochemical complexity influencing receptor interactions .
Table 1: Key Physicochemical Properties of Lanatoside C
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 985.127 g·mol | |
Melting Point | 272–274°C | |
Boiling Point | 741.7°C (estimate) | |
Solubility in Ethanol | 2.03 mM (2 mg/mL) | |
LogP | 0.070 |
Pharmacological Mechanisms and Cardiovascular Applications
Na+^++/K+^++-ATPase Inhibition
As a cardiac glycoside, lanatoside C binds to the α-subunit of Na/K-ATPase, inhibiting ion transport by 60–80% at therapeutic concentrations . This inhibition increases intracellular Na, which elevates Ca via the Na-Ca exchanger, enhancing myocardial contractility—a mechanism critical for managing congestive heart failure .
Antiarrhythmic Effects
Clinical studies demonstrate lanatoside C’s efficacy in converting 68–72% of acute atrial fibrillation cases to sinus rhythm within 24 hours when administered intravenously . Its vagotonic effects prolong the atrial refractory period, suppressing aberrant conduction through the atrioventricular node .
Anticancer Activity and Molecular Targets
Cell Cycle Arrest and Apoptosis Induction
In MCF-7 breast cancer cells, lanatoside C induces G2/M phase arrest (31.29% vs. 24.7% in controls) by downregulating cyclin B1 and CDK1 . Parallel studies in HepG2 hepatoma cells show caspase-3 activation (3.8-fold increase) and PARP cleavage, confirming apoptosis via both intrinsic and extrinsic pathways .
PKCδ-Mediated Tumor Suppression
Lanatoside C activates protein kinase C delta (PKCδ) through Thr505 phosphorylation, triggering mitochondrial membrane potential loss (ΔΨm reduction ≥60%) and AIF nuclear translocation in hepatocellular carcinoma models . PKCδ inhibition reverses these effects, validating its role as a primary therapeutic target .
Ferroptosis Induction in NSCLC
Recent work reveals lanatoside C’s capacity to induce ferroptosis in A549 non-small cell lung cancer cells, increasing lipid peroxidation by 2.3-fold and depleting glutathione (GSH) levels to 28% of baseline . Subcutaneous xenograft models show 58% tumor volume reduction compared to controls, correlating with upregulated ACSL4 and suppressed GPX4 expression .
Table 2: Anticancer Mechanisms Across Cancer Types
Antiviral Properties and Broad-Spectrum Activity
Lanatoside C exhibits potent antiviral effects against RNA viruses, including:
-
Dengue virus: IC = 0.19 μM in HuH-7 cells, reducing NS1 antigen levels by 90%
-
Chikungunya virus: Plaque formation inhibited by 98% at 1 μM
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Enterovirus 71: Viral RNA copy number decreased by 3.5-log units
Mechanistic studies suggest early-stage viral entry inhibition, potentially through interference with endosomal acidification .
Emerging Therapeutic Applications
Glioblastoma Combination Therapy
Preclinical models demonstrate that intracranial lanatoside C (0.5 mg/kg) combined with AAV-sTRAIL extends median survival from 28 to 53 days in orthotopic glioblastoma xenografts . Synergy arises from concurrent apoptosis induction and EGFR pathway inhibition .
COVID-19 Adjunctive Therapy
In silico docking studies predict strong binding (ΔG = -9.8 kcal/mol) between lanatoside C and SARS-CoV-2 spike protein, suggesting potential utility in viral entry blockade . Clinical trials are pending.
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